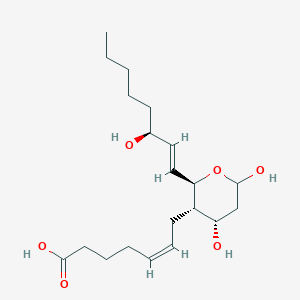

Thromboxane B2

Description

Propriétés

IUPAC Name |

(Z)-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNNGPBEPRNAR-JQBLCGNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903947 | |

| Record name | Thromboxane B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thromboxane B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54397-85-2 | |

| Record name | TXB2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54397-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thromboxane B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054397852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thromboxane B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thromboxane b(2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thromboxane B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enzymatic Conversion of Prostaglandin H2 to Thromboxane A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic conversion of prostaglandin (B15479496) H2 (PGH2) to thromboxane (B8750289) A2 (TXA2), a critical step in the biosynthesis of a potent mediator of platelet aggregation and vasoconstriction. The central enzyme in this process, thromboxane A synthase (TXAS), a member of the cytochrome P450 superfamily, is discussed in detail, including its mechanism of action and kinetic properties. This guide also explores the downstream signaling pathway of TXA2 through its G-protein coupled receptor, the thromboxane receptor (TP). Furthermore, a comprehensive summary of quantitative data, including kinetic parameters for TXAS and IC50 values for various inhibitors, is presented in tabular format. Detailed experimental protocols for key assays used to study this enzymatic conversion and to screen for inhibitors are also provided. Finally, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz to facilitate a clear understanding of the complex processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of thrombosis, cardiovascular disease, and inflammation.

Introduction

Thromboxane A2 (TXA2) is a highly unstable but potent bioactive lipid derived from arachidonic acid.[1][2] It plays a pivotal role in hemostasis by inducing platelet aggregation and causing vasoconstriction.[1][2] The synthesis of TXA2 from its precursor, prostaglandin H2 (PGH2), is catalyzed by the enzyme thromboxane A synthase (TXAS), also known as TBXAS1.[3][4] Dysregulation of TXA2 production is implicated in the pathophysiology of a range of cardiovascular diseases, including myocardial infarction and stroke, making TXAS a significant therapeutic target.[4]

TXAS is a microsomal enzyme that belongs to the cytochrome P450 (CYP) superfamily, specifically designated as CYP5A1.[3][5] Unlike most CYPs, TXAS does not require an external electron donor or molecular oxygen for its catalytic activity.[6] It catalyzes the isomerization of the endoperoxide PGH2 into the oxane ring structure characteristic of TXA2.[3] Concurrently, TXAS also mediates the fragmentation of PGH2 to form 12-hydroxyheptadecatrienoic acid (12-HHT) and malondialdehyde (MDA).[6][7]

This guide will provide a detailed examination of the enzymatic conversion of PGH2 to TXA2, the characteristics of TXAS, the downstream signaling of TXA2, and the pharmacological agents that target this pathway.

The Enzyme: Thromboxane A Synthase (TXAS)

Thromboxane A synthase is a heme-containing protein located in the endoplasmic reticulum of various cells, most notably platelets.[3] The enzyme's catalytic activity relies on its heme prosthetic group, which is involved in the cleavage of the endoperoxide bridge of PGH2 and the subsequent rearrangement to form the bicyclic ether structure of TXA2.[3]

Kinetic Parameters

The enzymatic activity of TXAS can be characterized by its kinetic parameters, which provide insights into its efficiency and affinity for its substrate, PGH2. These parameters are crucial for understanding the enzyme's function and for the development of effective inhibitors.

| Parameter | Value | Species/System | Reference |

| Km for PGH2 | 32 µmol/l | Human (Wild-type recombinant) | [8] |

| 27 - 52 µmol/l | Human (Polymorphic variants) | [8] | |

| Vmax | 41 U/mg | Human (Wild-type recombinant) | [8] |

| 18 - 40 U/mg | Human (Polymorphic variants) | [8] | |

| kcat/Km for PGH2 | 3 x 10⁶ M⁻¹s⁻¹ | Not specified | [6] |

| PGH2 Consumption Rate | 3,800 min⁻¹ | Not specified | [6] |

| Catalytic Conversion Rate (PGH2 to TXA2/MDA) | ≥ 15,000 s⁻¹ | Not specified | [6] |

| Product Release Rate | 4,000 - 6,000 s⁻¹ | Not specified | [6] |

Inhibitors of Thromboxane A Synthase

Given the prothrombotic and vasoconstrictive nature of TXA2, TXAS has been a major target for the development of antiplatelet and vasodilatory drugs. A variety of inhibitors have been developed, with varying degrees of potency and selectivity.

| Inhibitor | IC50 Value | Ki Value | Species/System | Reference |

| Ozagrel (OKY-046) | 4 nM | - | Not specified | [4] |

| 11 nM | - | Rabbit platelet | [1][6] | |

| Picotamide | 0.43 - 140 µM | 1472 ± 321 nM ([¹²⁵I]PTA-OH) | Human Platelets | [3] |

| 1648 ± 431 nM ([³H]U46619) | Human Platelets | [3] | ||

| Dazoxiben | 0.3 µg/ml | - | Clotting human whole blood | [9] |

| 1.60 µg/ml | - | Rat kidney glomeruli | [9] | |

| 0.32 µg/ml | - | Rat whole blood | [9] | |

| 765 ± 54 µM | - | Human whole blood (Thromboxane B2 production) | [5] | |

| Furegrelate (U-63557A) | 15 nM | - | Human platelet microsomal TXA2 synthase | [2][10] |

| Compound 13 | - | 9.6 x 10⁻⁸ M | Human platelet thromboxane synthase | [11] |

| Y-20811 | ~600 pg/10⁹ platelets | - | Rat platelet-rich plasma | [12] |

| R.68070 | pIC50 = 7.4 | - | Human serum (TXA2 formation) | [13] |

| CV-4151 | pIC50 = 6.9 | - | Human serum (TXA2 formation) | [13] |

Signaling Pathway of Thromboxane A2

Thromboxane A2 exerts its biological effects by binding to and activating the thromboxane receptor (TP), a G-protein coupled receptor (GPCR). In humans, two isoforms of the TP receptor, TPα and TPβ, have been identified, arising from alternative splicing of the same gene.[4]

Upon ligand binding, the TP receptor couples to G proteins of the Gq/11 and G12/13 families. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The increase in intracellular calcium and activation of PKC are key events that lead to platelet shape change, degranulation, and aggregation, as well as smooth muscle cell contraction.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. amsbio.com [amsbio.com]

- 5. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Furegrelate, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Irreversible inhibition of thromboxane (TX) A2 synthesis by Y-20811, a selective TX synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Non-Enzymatic Hydrolysis of Thromboxane A2 to Thromboxane B2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thromboxane (B8750289) A2 (TXA2) is a potent but highly unstable lipid mediator central to platelet aggregation, vasoconstriction, and hemostasis. Its biological activity is tightly regulated by its rapid, non-enzymatic hydrolysis to the inactive metabolite, Thromboxane B2 (TXB2). This technical guide provides a comprehensive overview of the fundamental chemical principles governing this hydrolysis, its kinetics, and the factors influencing its rate. Detailed experimental protocols for the generation of TXA2 and the quantification of its hydrolysis product, TXB2, are provided, alongside an in-depth exploration of the TXA2 signaling pathway. This document serves as a critical resource for researchers investigating the physiological and pathological roles of TXA2 and for professionals engaged in the development of therapeutic agents targeting this pathway.

Introduction

Thromboxane A2 (TXA2) is an eicosanoid synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and thromboxane synthase.[1][2] It plays a crucial role in cardiovascular physiology and pathology, primarily through its potent pro-thrombotic and vasoconstrictive effects.[1] The biological actions of TXA2 are mediated by its interaction with specific G-protein coupled receptors known as thromboxane-prostanoid (TP) receptors.[2][3]

A defining characteristic of TXA2 is its inherent instability in aqueous solutions. It undergoes rapid non-enzymatic hydrolysis to form the biologically inactive compound, this compound (TXB2).[1][4] This rapid inactivation is a key mechanism for the localized and transient nature of TXA2 signaling.[1] Understanding the chemical basis and kinetics of this hydrolysis is paramount for accurately studying the biological functions of TXA2 and for the development of drugs that modulate its activity.

Chemical Mechanism and Kinetics of Hydrolysis

The rapid hydrolysis of TXA2 is attributed to its unique and highly strained bicyclic ether structure.[5] The presence of this strained 6-oxabicyclo[3.1.1]heptane ring system makes the acetal (B89532) linkage susceptible to nucleophilic attack by water.

The reaction proceeds via the protonation of one of the ether oxygen atoms, followed by the opening of the strained ring system to form a hemiacetal intermediate, which then rearranges to the more stable pyranose structure of TXB2.

The hydrolysis of TXA2 follows first-order kinetics, with a half-life of approximately 30 seconds under physiological conditions (pH 7.4 and 37°C).[1][4]

Factors Influencing Hydrolysis Rate

The rate of TXA2 hydrolysis is significantly influenced by several factors, most notably pH and temperature.

-

pH: The stability of TXA2 is pH-dependent. While specific quantitative data across a broad pH range is not extensively tabulated in the literature, it is known that the hydrolysis rate is affected by the pH of the aqueous environment.[6]

-

Temperature: As with most chemical reactions, the rate of TXA2 hydrolysis is temperature-dependent. Studies are typically conducted at 37°C to mimic physiological conditions.

-

Solvent: The composition of the aqueous medium can also influence the stability of TXA2.

Quantitative Data on Thromboxane A2 Stability

Precise and comprehensive quantitative data on the half-life of TXA2 under a wide range of conditions are limited due to its extreme instability. The following table summarizes the reported half-life under physiological conditions.

| Parameter | Condition | Half-life (t½) | Reference(s) |

| pH | 7.4 | ~30 seconds | [1][4] |

| Temperature | 37°C | ~30 seconds | [1][4] |

| Solvent | Aqueous Buffer | ~30 seconds | [1][4] |

Experimental Protocols

Due to the rapid degradation of TXA2, direct measurement is challenging. Therefore, experimental approaches typically involve the in vitro generation of TXA2 and the subsequent quantification of its stable hydrolysis product, TXB2.

In Vitro Generation of Thromboxane A2 from Prostaglandin H2 using Platelet Microsomes

This protocol describes the enzymatic synthesis of TXA2 from its immediate precursor, Prostaglandin H2 (PGH2), using a microsomal fraction prepared from platelets, which is rich in thromboxane synthase.

Materials:

-

Human platelet-rich plasma (PRP) or washed platelets

-

Tris-HCl buffer (50 mM, pH 7.4)

-

EDTA

-

Sucrose

-

Prostaglandin H2 (PGH2) solution in an organic solvent (e.g., acetone (B3395972) or ethanol)

-

Bradford reagent for protein quantification

-

Centrifuge and ultracentrifuge

-

Sonicator

Methodology:

-

Preparation of Platelet Microsomes:

-

Isolate platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP).

-

Pellet the platelets by further centrifugation and wash with a suitable buffer (e.g., Tyrode's buffer).

-

Resuspend the washed platelets in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4 containing 1 mM EDTA) and lyse the cells by sonication on ice.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove intact cells and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4 containing 0.25 M sucrose) and determine the protein concentration using the Bradford assay.

-

Store the microsomal preparation at -80°C until use.

-

-

Enzymatic Synthesis of TXA2:

-

Pre-warm the platelet microsome suspension to 37°C.

-

Initiate the reaction by adding a solution of PGH2 (final concentration typically in the low micromolar range) to the microsomal suspension. The PGH2 should be rapidly diluted into the aqueous buffer to minimize its own degradation.

-

The reaction mixture now contains freshly generated TXA2. This solution must be used immediately for subsequent experiments or analysis of hydrolysis.

-

Monitoring TXA2 Hydrolysis

Quantification of this compound

The concentration of the stable hydrolysis product, TXB2, is a reliable indicator of the amount of TXA2 that was present. The following are standard methods for TXB2 quantification.

ELISA is a widely used, sensitive, and relatively high-throughput method for quantifying TXB2.[7][8][9][10]

Principle:

This is a competitive immunoassay. TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for a limited number of binding sites on a microplate coated with an anti-TXB2 antibody. The amount of enzyme bound to the plate is inversely proportional to the concentration of TXB2 in the sample.

Generic Protocol:

-

Sample Preparation: Serum, plasma, or cell culture supernatants can be used. Samples may require dilution with the provided assay buffer. For some matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[7]

-

Assay Procedure (based on a typical commercial kit):

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add the enzyme-conjugated TXB2 to each well.

-

Incubate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.

-

Wash the plate multiple times to remove unbound reagents.

-

Add a substrate solution that will be converted by the enzyme to produce a colored product.

-

Incubate for a set time (e.g., 30 minutes) to allow for color development.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.

-

LC-MS/MS offers high specificity and sensitivity for the quantification of TXB2 and is considered a gold-standard analytical method.[11][12][13][14][15]

Principle:

This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. A stable isotope-labeled internal standard (e.g., TXB2-d4) is typically used for accurate quantification.

Generic Protocol:

-

Sample Preparation:

-

Spike the sample (e.g., plasma, serum) with a known amount of the internal standard (TXB2-d4).

-

Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18).

-

Separate TXB2 and its internal standard from other sample components using a gradient elution program.

-

Introduce the eluent into the mass spectrometer.

-

Ionize the analytes using an appropriate ionization source (e.g., electrospray ionization in negative mode).

-

Perform tandem mass spectrometry (MS/MS) by selecting the precursor ions for TXB2 and the internal standard and fragmenting them to produce specific product ions.

-

Monitor the specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode for quantification.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.

-

Calculate the concentration of TXB2 in the samples based on their peak area ratios and the calibration curve.

-

Thromboxane A2 Signaling Pathway

TXA2 exerts its biological effects by binding to TP receptors, which are G-protein coupled receptors with two major isoforms, TPα and TPβ.[3][16] In platelets, the predominant isoform is TPα.[3] Activation of the TP receptor initiates a cascade of intracellular signaling events.

Description of the Signaling Cascade:

-

Receptor Binding: TXA2 binds to the TP receptor on the cell surface.[2]

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily Gq and G12/13.[2][16]

-

Gq Pathway:

-

The activated α-subunit of Gq stimulates phospholipase C (PLC).[16]

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[3]

-

DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[3]

-

-

G12/13 Pathway:

-

The activated α-subunits of G12/13 stimulate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).[3][16]

-

RhoGEFs then activate the small GTPase RhoA.

-

RhoA, in turn, activates Rho-kinase (ROCK).

-

-

Cellular Responses:

-

The increase in intracellular Ca²⁺, activation of PKC, and activation of the RhoA/ROCK pathway culminate in various cellular responses, including:

-

In platelets: Shape change, degranulation, and aggregation, leading to thrombus formation.[17]

-

In vascular smooth muscle cells: Contraction, leading to vasoconstriction.

-

-

Conclusion

The non-enzymatic hydrolysis of Thromboxane A2 to the inactive this compound is a fundamental process that tightly controls the potent biological activities of this lipid mediator. A thorough understanding of the chemistry, kinetics, and influencing factors of this reaction is essential for researchers in the fields of cardiovascular biology, pharmacology, and drug development. The experimental protocols outlined in this guide provide a framework for the reliable generation and quantification of TXA2 and its metabolite, enabling a more accurate investigation of its physiological and pathological roles. Furthermore, the detailed description of the TXA2 signaling pathway offers insights into potential targets for therapeutic intervention.

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Differential effect of pH on thromboxane A2/prostaglandin H2 receptor agonist and antagonist binding in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. arborassays.com [arborassays.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. cloud-clone.com [cloud-clone.com]

- 11. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of this compound and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of this compound in Serum by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]

- 15. researchgate.net [researchgate.net]

- 16. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physiological Functions of Thromboxane (B8750289) B2 in Hemostasis

Abstract

Thromboxane A2 (TXA2) is a potent, yet highly unstable, lipid mediator that plays a pivotal role in hemostasis through its profound effects on platelet aggregation and vasoconstriction. Due to its extremely short half-life, direct quantification of TXA2 is impractical. Consequently, its stable, biologically inactive metabolite, Thromboxane B2 (TXB2), serves as a crucial and reliable biomarker for assessing TXA2 synthesis and activity. This technical guide provides a comprehensive overview of the physiological functions of thromboxanes in hemostasis, focusing on the synthesis pathway, receptor signaling, quantitative data on TXB2 levels, and detailed experimental protocols for its measurement. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the fields of thrombosis, hemostasis, and cardiovascular disease.

Introduction: The Role of Thromboxanes in Hemostasis

Hemostasis is a tightly regulated process that culminates in the formation of a blood clot at the site of vascular injury to prevent hemorrhage. Platelets are central to this process. Upon activation, platelets release a variety of chemical messengers that amplify the pro-thrombotic response, one of the most important being Thromboxane A2 (TXA2).[1][2] TXA2 is a member of the eicosanoid family and exerts powerful pro-thrombotic effects, including stimulating the activation of new platelets, promoting platelet aggregation, and causing vasoconstriction.[1][2]

However, TXA2 is exceptionally unstable in aqueous solutions, with a half-life of approximately 30 seconds, whereupon it undergoes rapid, non-enzymatic hydrolysis to form this compound (TXB2).[1][3] TXB2 is a stable and biologically inactive compound.[3][4] Because of this relationship, the measurement of TXB2 levels in biological fluids such as plasma, serum, and urine provides a reliable and time-integrated index of in vivo TXA2 production.[3] Understanding the dynamics of TXB2 formation is therefore fundamental to studying platelet function, the pathophysiology of thrombotic diseases, and the mechanism of action of antiplatelet therapies.

Biosynthesis of Thromboxane A2 and its Conversion to TXB2

The synthesis of thromboxanes is initiated by the release of arachidonic acid from the platelet membrane phospholipids, a process mediated by phospholipase A2. The subsequent steps are catalyzed by a cascade of enzymes.

-

Cyclooxygenase (COX) Action : Arachidonic acid is converted into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). This reaction is catalyzed by the enzyme cyclooxygenase (COX), which exists in two main isoforms, COX-1 and COX-2.[5][6] In platelets, COX-1 is constitutively expressed and is the primary isoform responsible for producing the PGH2 destined for thromboxane synthesis.[6] Aspirin (B1665792) exerts its antiplatelet effect by irreversibly inhibiting platelet COX-1, thereby blocking the formation of PGH2 and, consequently, TXA2.[1][6]

-

Thromboxane Synthase Action : PGH2 is then converted to TXA2 by the action of thromboxane-A synthase, an enzyme found predominantly in platelets.[2][7]

-

Hydrolysis to TXB2 : TXA2 is rapidly hydrolyzed into the stable, inactive metabolite TXB2.[1][3] This rapid conversion makes TXA2 a transient, paracrine mediator acting only in the immediate vicinity of its release.[1]

Figure 1: Thromboxane A2 and B2 Synthesis Pathway.

Physiological Function and Signaling Pathway of Thromboxane A2

TXA2 mediates its effects by binding to specific Thromboxane Prostanoid (TP) receptors, which are G-protein coupled receptors (GPCRs) found on the surface of platelets, vascular smooth muscle cells, and endothelial cells.[8][9] In humans, two splice variants of the TP receptor, TPα and TPβ, have been identified, with platelets exclusively expressing the TPα isoform.[9][10]

Upon TXA2 binding, the TP receptor activates several intracellular signaling cascades, primarily through the Gq and G13 pathways.[10]

-

Gq Pathway : Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of Ca²⁺ into the cytoplasm.

-

DAG and the increased intracellular Ca²⁺ synergistically activate Protein Kinase C (PKC).

-

-

G13 Pathway : Activation of G13 stimulates the Rho/Rho-kinase pathway, which is crucial for platelet shape change.

This signaling cascade culminates in the key physiological responses of hemostasis:

-

Platelet Shape Change : The initial response of a platelet to activation is to change from a discoid to a spherical shape with pseudopods, a process driven by cytoskeletal rearrangement.[9]

-

Platelet Aggregation : The increase in intracellular Ca²⁺ and activation of PKC lead to the 'inside-out' activation of the glycoprotein (B1211001) IIb/IIIa (integrin αIIbβ3) receptors on the platelet surface. This conformational change enables the receptors to bind fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation and the formation of a primary hemostatic plug.[1][2]

-

Degranulation : Activated platelets release the contents of their dense and alpha granules (containing ADP, serotonin, and additional coagulation factors), which further recruit and activate more platelets, amplifying the thrombotic response.[9]

-

Vasoconstriction : TXA2 acts on TP receptors on vascular smooth muscle cells, leading to an influx of calcium and potent vasoconstriction. This narrows the blood vessel at the site of injury, reducing blood flow and facilitating clot formation.[2][9]

Figure 2: Thromboxane A2 Receptor Signaling Pathway in Platelets.

Quantitative Data on this compound

Measuring TXB2 levels is a standard method for assessing platelet COX-1 activity. Normal and pathological ranges can vary depending on the sample type (serum vs. plasma) and the assay used. Serum TXB2 reflects the capacity of platelets to produce TXA2 upon activation during blood clotting, while plasma TXB2 represents in vivo production.

Table 1: Representative this compound Concentrations

| Condition/Sample Type | Analyte | Mean Concentration | Key Findings & Reference |

| Healthy Volunteers (Serum) | TXB2 | 300 ± 108 ng/mL | Represents platelet capacity to generate TXA2 during clotting.[11] |

| Healthy Volunteers (Plasma) | TXB2 | < 20 pg/mL | Very low basal levels in vivo.[12] |

| Healthy Volunteers (Plasma) | 11-dehydro-TXB2 | 1-2 pg/mL | A more stable metabolite used for time-integrated in vivo TXA2 measurement. |

| Blood from Incision (Healthy) | TXB2 | Peak: 5.3 ± 0.6 ng/mL | Demonstrates rapid, localized TXA2 generation at a site of injury.[12] |

| Blood from Incision (after low-dose Aspirin) | TXB2 | Peak: 0.62 ± 0.25 ng/mL | Shows >85% inhibition of localized TXB2 generation by aspirin.[12] |

| Post-stroke Patients (Serum, baseline) | TXB2 | 224 ± 58 ng/mL | High platelet reactivity observed in a patient population.[13] |

| Post-stroke Patients (Serum, after 40mg/day Aspirin) | TXB2 | 8 ± 8 ng/mL | Demonstrates >90% inhibition of serum TXB2 by low-dose aspirin.[13] |

| Stable CAD Patients (Serum, 75mg/day Aspirin) | TXB2 | < 4.5 ng/mL | Low-dose aspirin leads to >99% inhibition of serum TXB2.[14] |

| Heparin-free Hemodialysis (with clotting signs) | TXB2 | 152 ± 122 pg/mL | Elevated TXB2 is a significant marker of platelet activation and clotting risk.[15] |

Note: Values are presented as mean ± standard deviation where available. Direct comparison between studies should be made with caution due to differences in methodologies, assays, and patient populations.

Experimental Protocols for Measuring this compound

The most common method for quantifying TXB2 is the competitive enzyme-linked immunosorbent assay (ELISA) due to its sensitivity and specificity.

Protocol 1: Measurement of this compound in Plasma/Serum by Competitive ELISA

This protocol provides a general outline for using a commercial ELISA kit. Always refer to the specific manufacturer's instructions provided with the kit. [3][16]

A. Materials

-

Blood collection tubes with anticoagulant (e.g., EDTA) and a COX inhibitor (e.g., indomethacin (B1671933), ~10 µg/mL) for plasma collection.[17][18]

-

Serum collection tubes (no anticoagulant).

-

Refrigerated centrifuge.

-

Commercially available this compound ELISA kit (e.g., from R&D Systems, Sigma-Aldrich).[16][17]

-

Microplate reader capable of measuring absorbance at 450 nm.

-

Precision pipettes and tips.

-

Deionized water.

B. Sample Collection and Preparation

-

Plasma Collection : Collect whole blood into tubes containing EDTA and indomethacin to prevent ex vivo platelet activation.[17] Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[3] Aliquot the supernatant (plasma) and store at -80°C until use.[3]

-

Serum Collection : Collect whole blood into a tube without anticoagulant. Allow the blood to clot at room temperature for at least 30-60 minutes.[3][19] Centrifuge at 1000 x g for 15 minutes at 4°C.[3] Aliquot the supernatant (serum) and store at -80°C until use.

C. Assay Procedure (General Outline)

-

Reagent Preparation : Bring all reagents, standards, and samples to room temperature before use. Prepare serial dilutions of the TXB2 standard as per the kit manual to generate a standard curve.

-

Plate Setup : Add standards, controls, and samples (in duplicate or triplicate) to the appropriate wells of the microplate, which is pre-coated with a capture antibody (e.g., anti-rabbit IgG).[3]

-

Competitive Binding : Add a fixed amount of TXB2-enzyme conjugate (e.g., HRP-conjugated TXB2) and the primary anti-TXB2 antibody to each well (except controls).[3][17] The TXB2 in the sample will compete with the labeled TXB2 for binding to the primary antibody.

-

Incubation : Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature on a shaker).[3][16]

-

Washing : Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition : Add the substrate solution (e.g., TMB) to each well. Incubate for a specified time (e.g., 30 minutes) to allow for color development.[16][17] The amount of color development is inversely proportional to the amount of TXB2 in the sample.

-

Stopping Reaction : Add the stop solution to each well to terminate the reaction.[16][17]

-

Absorbance Measurement : Read the absorbance of each well at 450 nm using a microplate reader.[3][16]

D. Data Analysis

-

Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

-

Calculate the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.

-

Adjust for any dilution factors used during sample preparation.

Figure 3: Experimental Workflow for Measuring TXB2 via ELISA.

Conclusion

This compound, as the stable downstream metabolite of the potent but ephemeral Thromboxane A2, is an indispensable analyte in the study of hemostasis and thrombosis. Its measurement provides a direct window into platelet COX-1 activity and the efficacy of antiplatelet drugs targeting this pathway. The synthesis and signaling pathways of its precursor, TXA2, are central to the amplification of platelet activation and aggregation, making them prime targets for therapeutic intervention in cardiovascular diseases. A thorough understanding of the methods used to quantify TXB2 is essential for researchers and drug developers aiming to modulate platelet function and prevent pathological thrombotic events.

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Thromboxane - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Impact of vascular thromboxane prostanoid receptor activation on hemostasis, thrombosis, oxidative stress, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 11. Physiologic variables affecting this compound production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Individual variation in platelet aggregability and serum this compound concentrations after low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. This compound blood levels and incipient system clotting in heparin free hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rndsystems.com [rndsystems.com]

- 17. benchchem.com [benchchem.com]

- 18. resources.rndsystems.com [resources.rndsystems.com]

- 19. Quantification of this compound [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Thromboxane (B8750289) Signaling in Platelets

Introduction: The Role of Thromboxane in Platelet Activation

Thromboxane A2 (TXA2) is a potent, lipid-derived eicosanoid that plays a critical role in hemostasis and thrombosis.[1][2] Synthesized by activated platelets from its precursor, prostaglandin (B15479496) H2 (PGH2), via the enzyme thromboxane-A synthase, TXA2 acts as a key positive feedback mediator, amplifying the platelet activation signal and recruiting additional platelets to the site of vascular injury.[1][3] Its functions are central to the formation of a stable hemostatic plug, but its dysregulation can lead to pathological thrombotic events.

TXA2 is highly unstable in aqueous solutions, with a half-life of approximately 30 seconds, rapidly hydrolyzing to its stable, biologically inactive metabolite, thromboxane B2 (TXB2).[1][4] Consequently, the quantification of TXB2 levels in biological samples serves as a reliable and standard proxy for measuring TXA2 production and platelet activation.[5][6][7] This guide provides a detailed overview of the TXA2 signaling pathways in human platelets, quantitative data on receptor interactions, and comprehensive experimental protocols for studying these processes.

The Thromboxane A2 Receptor (TP Receptor)

The actions of TXA2 are mediated by a specific G protein-coupled receptor (GPCR) known as the thromboxane prostanoid (TP) receptor.[2][8] In humans, two TP receptor isoforms, TPα and TPβ, arise from alternative splicing of the same gene.[8][9] While both isoforms are expressed in various tissues, platelets exclusively express the TPα isoform.[8] The TP receptor is coupled to multiple G protein families, primarily Gq and G12/13, which initiate distinct downstream signaling cascades upon ligand binding.[2][3][10][11]

Core Signaling Pathways

Activation of the TP receptor by TXA2 initiates a cascade of intracellular events leading to platelet shape change, degranulation, and aggregation.[1] This is primarily achieved through the activation of Gq and G12/13 proteins.[11]

Gq-Mediated Pathway: Calcium Mobilization and PKC Activation

The Gq pathway is central to TXA2-induced platelet activation.

-

Phospholipase C (PLC) Activation : The activated Gαq subunit stimulates phospholipase C-β (PLCβ).[12][13]

-

Second Messenger Production : PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14]

-

Intracellular Calcium Release : IP3 diffuses into the cytoplasm and binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytosol.[15][16][17] This initial release is amplified by further TXA2 production.[16][18]

-

Protein Kinase C (PKC) Activation : The combination of increased intracellular Ca2+ and membrane-bound DAG activates Protein Kinase C (PKC).[14][19]

-

Pleckstrin Phosphorylation : A major substrate for PKC in platelets is a 47 kDa protein called pleckstrin.[20][21] PKC-mediated phosphorylation of pleckstrin on serine residues (specifically Ser-113 and Ser-117) is a hallmark of platelet activation.[20] Phosphorylated pleckstrin plays a role in actin polymerization, granule secretion, and the reorganization of the platelet cytoskeleton, which are essential for aggregation.[19][22][23]

G12/13-Mediated Pathway: Platelet Shape Change

In addition to the Gq pathway, the TP receptor couples to G proteins of the G12 family (G12 and G13).[24][25] Activation of G12/13 leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA and its downstream effector, Rho-kinase (ROCK), are critical regulators of the actin cytoskeleton, inducing the dramatic morphological transformation from a smooth disc to a spiny sphere (shape change) that is characteristic of activated platelets.[26] This shape change increases the platelet surface area and facilitates platelet-platelet interaction.

Caption: Core TXA2 signaling pathways in platelets via Gq and G12/13.

Quantitative Data

The interaction of TXA2 and its analogues with the TP receptor, as well as the downstream functional responses, have been quantified in various studies.

| Ligand/Agonist | Parameter | Value | Platelet Preparation | Reference |

| Prostaglandin H2 (PGH2) | EC50 (Aggregation) | 45 ± 2 nM | Washed Platelets | [27] |

| Prostaglandin H2 (PGH2) | Kd (Binding Affinity) | 43 nM | Washed Platelets | [27] |

| Thromboxane A2 (TXA2) | EC50 (Aggregation) | 163 ± 21 nM | Washed Platelets | [27] |

| Thromboxane A2 (TXA2) | Kd (Binding Affinity) | 125 nM | Washed Platelets | [27] |

| U46619 (TXA2 analogue) | EC50 (Ca2+ Release) | 275 ± 51 nM | Human Platelets | [28] |

| U46619 (TXA2 analogue) | EC50 (Ca2+ Release, Desensitized) | 475 ± 71 nM | Human Platelets | [28] |

EC50: Half maximal effective concentration. Kd: Dissociation constant.

Experimental Protocols

Measurement of this compound (TXB2) Production by ELISA

This protocol describes the quantification of TXB2 in plasma or serum using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method to assess platelet COX-1 activity.[5][7][29]

Caption: A typical workflow for quantifying TXB2 levels via competitive ELISA.

Methodology:

-

Sample Collection and Preparation :

-

Serum : Collect whole blood into a tube without anticoagulant. Allow the blood to clot at room temperature for at least 30 minutes or at 37°C for 60 minutes to allow for maximal thrombin-induced TXA2 production.[5][7] Centrifuge at 1000-2000 x g for 15 minutes at 4°C.[5] Carefully collect the serum supernatant and store it at -80°C until analysis.[5]

-

Plasma : Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or citrate). Centrifuge immediately at 1000 x g for 15 minutes at 4°C.[5] Collect the plasma and store at -80°C. Note that plasma TXB2 levels reflect circulating TXA2 rather than platelet capacity.

-

-

ELISA Procedure (Competitive Assay Principle) :

-

The assay is based on the competition between TXB2 in the sample and a known amount of HRP-conjugated TXB2 for a limited number of binding sites on an anti-TXB2 antibody-coated microplate.[4][29]

-

Bring all reagents, standards, and samples to room temperature.

-

Add 50 µL of standards and samples to the appropriate wells.[29]

-

Add 50 µL of the HRP-conjugated TXB2 solution to each well.[5]

-

Incubate the plate, typically for 2 hours at room temperature or as specified by the kit manufacturer.[5]

-

Wash the plate 3-5 times with the provided wash buffer to remove unbound components.[5]

-

Add a substrate solution (e.g., TMB) to each well, which will be acted upon by the bound HRP to produce a color.

-

Stop the reaction by adding a stop solution, which changes the color (e.g., from blue to yellow).[5]

-

-

Data Analysis :

-

Read the absorbance of each well at 450 nm using a microplate reader.[5]

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The absorbance is inversely proportional to the concentration of TXB2 in the sample.[5]

-

Determine the TXB2 concentration in the samples by interpolating their absorbance values from the standard curve.[5]

-

Measurement of Intracellular Calcium (Ca2+) Mobilization

This protocol outlines the measurement of intracellular calcium flux in platelets using a fluorescent indicator like Fura-2 or Fluo-8, often analyzed by spectrofluorometry or flow cytometry.[30][31][32]

Caption: General workflow for measuring agonist-induced calcium flux in platelets.

Methodology:

-

Platelet Preparation : Prepare platelet-rich plasma (PRP) or washed platelets from whole blood.

-

Dye Loading : Incubate platelets with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-8.[30][33] The "AM" ester form allows the dye to cross the cell membrane. Incubation is typically for 30-45 minutes at 37°C.[15]

-

Washing : After incubation, wash the platelets to remove any extracellular dye.

-

Measurement :

-

Resuspend the dye-loaded platelets in a suitable buffer (e.g., Tyrode's buffer) containing physiological levels of Ca2+.

-

Place the platelet suspension in a fluorometer or flow cytometer and record the baseline fluorescence.[31]

-

Inject the TXA2 analogue (e.g., U46619) or other agonist and continuously record the change in fluorescence intensity over time.[15]

-

-

Data Analysis :

-

For ratiometric dyes like Fura-2, the ratio of fluorescence emission at ~510 nm from excitation at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free) is calculated. This ratio is directly proportional to the intracellular Ca2+ concentration.[32]

-

For single-wavelength dyes like Fluo-8, the change in fluorescence intensity is used to represent the relative change in intracellular Ca2+.[30]

-

Analysis of Protein Phosphorylation by Western Blot

This protocol details the detection of the phosphorylation status of specific proteins, such as pleckstrin or VASP, following platelet activation.[34][35]

Caption: Standard procedure for analyzing protein phosphorylation via Western Blot.

Methodology:

-

Sample Preparation :

-

Stimulate washed platelets with a TXA2 analogue for a specified time. Include an unstimulated control.

-

Stop the reaction and immediately lyse the platelets in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[36]

-

Determine the total protein concentration of each lysate (e.g., using a BCA assay).

-

Mix the lysate with Laemmli (SDS-PAGE) loading buffer and heat to denature the proteins.[36]

-

-

Gel Electrophoresis and Transfer :

-

Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[37]

-

-

Immunodetection :

-

Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin - BSA in TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[36]

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-pleckstrin).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody.

-

Wash the membrane thoroughly again.

-

-

Detection and Analysis :

-

Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.

-

Capture the light signal using an imaging system. The intensity of the band corresponds to the amount of phosphorylated protein in the sample.

-

To normalize, the blot can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein.

-

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Thromboxane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

- 8. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection [mdpi.com]

- 10. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of platelet function through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Thromboxane A2/prostaglandin H2 mobilizes calcium in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Different calcium pools in human platelets and their role in thromboxane A2 formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement and Manipulation of Intracellular Ca2+ in Single Platelets and Megakaryocytes | Springer Nature Experiments [experiments.springernature.com]

- 18. Thromboxane A2 causes feedback amplification involving extensive thromboxane A2 formation on close contact of human platelets in media with a low concentration of ionized calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Phosphorylation of human pleckstrin on Ser-113 and Ser-117 by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular analysis of pleckstrin: the major protein kinase C substrate of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phosphorylation of platelet pleckstrin activates inositol polyphosphate 5-phosphatase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The platelet protein kinase C substrate pleckstrin binds directly to SDPR protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. portal.fis.tum.de [portal.fis.tum.de]

- 26. Roles of G proteins and their GTPase-activating proteins in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The affinities of prostaglandin H2 and thromboxane A2 for their receptor are similar in washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Platelet calcium secretion measurement [bio-protocol.org]

- 31. A Novel, Rapid Method to Quantify Intraplatelet Calcium Dynamics by Ratiometric Flow Cytometry | PLOS One [journals.plos.org]

- 32. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Intercellular calcium communication regulates platelet aggregation and thrombus growth - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Platelet VASP phosphorylation assessment in clopidogrel-treated patients: lack of agreement between Western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 37. researchgate.net [researchgate.net]

Thromboxane B2 in Inflammatory Responses: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Signaling, and Measurement of a Key Inflammatory Mediator

Abstract

Thromboxane (B8750289) A2 (TXA2), a potent bioactive eicosanoid, plays a critical role in a myriad of physiological and pathophysiological processes, including hemostasis, vasoconstriction, and notably, inflammation. Due to its extreme instability, with a half-life of approximately 30 seconds, its stable, inactive metabolite, Thromboxane B2 (TXB2), serves as a crucial analyte for quantifying TXA2 production.[1] This technical guide provides a comprehensive overview of the involvement of this compound in inflammatory responses, tailored for researchers, scientists, and professionals in drug development. It delves into the molecular origins of TXB2, its detailed signaling pathways in inflammatory cells, presents quantitative data from various inflammatory conditions, and outlines key experimental protocols for its measurement.

Introduction to this compound and its Role in Inflammation

Thromboxane A2 is a member of the prostanoid family, derived from arachidonic acid through the cyclooxygenase (COX) pathway.[2] Its rapid conversion to the stable and biologically inactive metabolite, this compound (TXB2), allows for reliable measurement and is indicative of TXA2 production and, consequently, COX activity.[1] While initially recognized for its role in thrombosis and hemostasis through platelet aggregation and vasoconstriction, a substantial body of evidence now implicates TXA2 as a key mediator in inflammatory processes.[3][4]

The pro-inflammatory effects of thromboxanes are multifaceted. They are known to contribute to the diapedesis and activation of neutrophils, promote mucosal ulceration, and modulate T-cell activity.[5][6] These direct effects are compounded by indirect actions such as vasoconstriction and platelet activation, which can further exacerbate inflammatory conditions.[5] Elevated levels of thromboxanes have been observed in various inflammatory diseases, including inflammatory bowel disease, rheumatoid arthritis, and periodontitis, underscoring their pathogenic significance.[5][7]

The Biosynthesis of this compound

The synthesis of this compound is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane. The pathway is as follows:

-

Arachidonic Acid Release: Inflammatory stimuli activate phospholipase A2 (PLA2), which cleaves arachidonic acid from membrane phospholipids.

-

Cyclooxygenase (COX) Activity: Arachidonic acid is then converted to the unstable intermediate Prostaglandin (B15479496) H2 (PGH2) by the action of cyclooxygenase enzymes, COX-1 and COX-2.[8]

-

Thromboxane A2 Synthase: In cells such as platelets and macrophages, the enzyme Thromboxane A2 synthase (TXAS) rapidly converts PGH2 to Thromboxane A2 (TXA2).[2]

-

Hydrolysis to this compound: TXA2 is highly unstable and is quickly hydrolyzed, either spontaneously or enzymatically, into its stable, inactive metabolite, this compound (TXB2).[8]

This biosynthetic pathway is a key target for non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, which act by inhibiting COX enzymes, thereby reducing the production of all prostanoids, including TXA2.[4]

Thromboxane A2 Signaling in Inflammatory Responses

Thromboxane A2 exerts its biological effects by binding to and activating specific cell surface receptors known as Thromboxane-Prostanoid (TP) receptors.[9] These receptors are members of the G-protein coupled receptor (GPCR) superfamily.[4] In humans, two isoforms of the TP receptor, TPα and TPβ, have been identified, which arise from alternative splicing of the same gene.[10]

Upon ligand binding, the TP receptor couples to G-proteins, primarily Gq and G13, to initiate downstream signaling cascades that are pivotal in the inflammatory response:[11]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for processes like platelet activation and smooth muscle contraction.[10]

-

G13 Pathway: Coupling to G13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA is a key regulator of the actin cytoskeleton and is involved in cell shape change, adhesion, and migration of inflammatory cells.

The activation of these signaling pathways in immune cells such as macrophages and neutrophils contributes to their recruitment to sites of inflammation and enhances their effector functions.[6][12]

Quantitative Data of this compound in Inflammatory Conditions

The measurement of TXB2 levels in biological fluids provides a valuable tool for assessing the extent of inflammation and the efficacy of anti-inflammatory therapies. The following tables summarize quantitative data from studies investigating TXB2 concentrations in various inflammatory conditions.

Table 1: this compound Levels in Synovial Fluid of Patients with Joint Disorders

| Disease State | TXB2 Concentration (pg/mL, Mean ± SEM) | Reference |

| Rheumatoid Arthritis (Untreated) | 700 | [8] |

| Rheumatoid Arthritis (NSAID Treated) | 137 | [8] |

| Rheumatoid Arthritis | 239 ± 32 | [13] |

| Reiter's Disease | Not Reported | [13] |

| Acute Gouty Arthritis | Not Reported | [13] |

| Osteoarthritis | Not Reported | [13] |

Note: Direct comparison between studies should be made with caution due to potential differences in methodologies and patient cohorts.

Table 2: this compound Levels in Other Inflammatory Conditions

| Condition | Sample Type | TXB2 Concentration | Finding | Reference |

| Inflammatory Bowel Disease (Active) | Colorectal Mucosa | - | Increased thromboxane synthase expression | [14] |

| Ulcerative Colitis (n=10) | Platelets | MDA: 4.39 nmol/10⁹ platelets | Significantly increased platelet MDA formation compared to controls | [15] |

| Rheumatoid Arthritis | Serum | - | Significantly higher than healthy controls | [7] |

Experimental Protocols for the Measurement of this compound

The quantification of TXB2 is most commonly achieved through immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). ELISA is often preferred due to its high sensitivity, specificity, and non-radioactive nature.

Sample Collection and Preparation

Proper sample collection and handling are critical to prevent ex vivo platelet activation and subsequent artificial elevation of TXB2 levels.

-

Serum:

-

Plasma:

-

Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). The addition of a cyclooxygenase inhibitor like indomethacin (B1671933) is recommended to prevent ex vivo TXB2 formation.[16][17]

-

Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[16]

-

Collect the plasma and store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[16]

-

-

Cell Culture Supernatant:

Competitive ELISA Protocol for this compound

This protocol provides a general outline for a competitive ELISA. It is crucial to follow the specific instructions provided with the commercial ELISA kit being used.

Principle: In a competitive ELISA, TXB2 present in the sample competes with a fixed amount of enzyme-labeled TXB2 for a limited number of binding sites on a microplate pre-coated with an anti-TXB2 antibody. The color development is inversely proportional to the concentration of TXB2 in the sample.[1]

Materials:

-

Microplate pre-coated with anti-TXB2 antibody

-

TXB2 standard

-

Sample/Standard diluent (Assay Buffer)

-

Enzyme-conjugated TXB2 (e.g., HRP-conjugated)

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all components to room temperature before use.[1]

-

Standard Curve Preparation: Perform serial dilutions of the TXB2 standard to generate a standard curve.[1]

-

Sample and Standard Addition: Add 50 µL of standards and samples (diluted as necessary) to the appropriate wells of the microplate.[1]

-

Enzyme Conjugate Addition: Add 50 µL of the diluted enzyme-conjugated TXB2 to each well (except blank wells).[1]

-

Incubation: Cover the plate and incubate for 1-2 hours at 37°C or as specified in the kit manual.[1]

-

Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.[1]

-

Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.[1]

-

Stopping the Reaction: Add 50 µL of stop solution to each well.[1]

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[1]

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.

Conclusion

This compound is a critical and reliable biomarker for the assessment of Thromboxane A2 production, a key mediator in inflammatory responses. Its involvement in a range of inflammatory diseases highlights the therapeutic potential of targeting the thromboxane pathway. This guide provides a foundational understanding of TXB2's role in inflammation, from its biosynthesis and signaling to its quantification. The detailed protocols and summarized data serve as a valuable resource for researchers and drug development professionals aiming to investigate the intricate role of this potent lipid mediator in health and disease. Further research into the specific downstream effects of TP receptor signaling in different immune cell types will undoubtedly unveil new avenues for therapeutic intervention in inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. elisakits.co.uk [elisakits.co.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 5. interchim.fr [interchim.fr]

- 6. Review article: thromboxanes in inflammatory bowel disease--pathogenic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of role of thromboxane A2 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activated prostaglandin D2 receptors on macrophages enhance neutrophil recruitment into the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Concentrations of prostaglandins D2, E2, F2 alpha, 6-keto-F1 alpha and this compound in synovial fluid from patients with inflammatory joint disorders and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thromboxane synthase immunohistochemistry in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Thromboxane analyses in patients with chronic inflammatory bowel diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cloud-clone.com [cloud-clone.com]

- 17. resources.rndsystems.com [resources.rndsystems.com]

A Technical Guide to the Cellular Sources of Thromboxane B2 Production In Vivo

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Thromboxane (B8750289) A2 (TXA2) is a potent lipid mediator involved in critical physiological and pathological processes, including hemostasis, thrombosis, and inflammation. Due to its extreme instability, its production is quantified by measuring its stable, inactive metabolite, Thromboxane B2 (TXB2). Understanding the cellular origins of TXA2/B2 in vivo is paramount for developing targeted therapies for cardiovascular and inflammatory diseases. This technical guide provides an in-depth analysis of the primary and secondary cellular sources of TXB2, presents quantitative data on their relative contributions, details the experimental protocols used for their determination, and illustrates the core biochemical and experimental pathways.

Introduction to Thromboxane Biosynthesis

Thromboxane A2 (TXA2) is an eicosanoid synthesized from arachidonic acid. It plays a pivotal role in cardiovascular physiology, primarily as a potent vasoconstrictor and an inducer of platelet aggregation.[1] However, TXA2 has a very short half-life in aqueous solutions (approximately 30 seconds), rapidly undergoing non-enzymatic hydrolysis to form the chemically stable and biologically inactive metabolite, this compound (TXB2).[2][3] Consequently, measurements of TXB2 in biological fluids such as plasma, serum, and urine serve as a reliable proxy for the in vivo production of its parent compound, TXA2.[4] Identifying the specific cell types responsible for its synthesis is crucial for understanding its role in health and disease.

The Thromboxane A2/B2 Biosynthesis Pathway

The production of TXA2 begins with the liberation of arachidonic acid from the cell membrane's phospholipids (B1166683) by phospholipase A2. The free arachidonic acid is then metabolized through a two-step enzymatic process catalyzed by cyclooxygenase (COX) enzymes and thromboxane synthase.

Caption: Core enzymatic pathway for the conversion of arachidonic acid to TXB2.

Cellular Sources of In Vivo TXB2 Production

While multiple cell types can synthesize thromboxane, their relative contribution to the systemic pool varies significantly.

Platelets: The Primary Source

Blood platelets are unequivocally the principal source of TXA2 in the circulation.[3][4] In human platelets, TXA2 is the main product of arachidonic acid metabolism via the cyclooxygenase-1 (COX-1) pathway.[5] The evidence for platelet dominance comes largely from pharmacological studies using low-dose aspirin (B1665792). Aspirin irreversibly acetylates and inactivates COX-1.[1] Administration of low daily doses of aspirin (20-100 mg) leads to a profound and cumulative suppression of platelet TXA2 generation, which is reflected by a dramatic reduction in the urinary excretion of TXB2 metabolites.[5][6] These studies demonstrate that platelets account for the vast majority of systemic thromboxane production under both physiological and many pathological conditions.[6]

Monocytes and Macrophages

Monocytes and macrophages are significant secondary sources of TXA2, particularly in the context of inflammation.[7] These cells can be stimulated to produce and release TXA2.[7] For instance, human monocytes have been shown to synthesize thromboxane, which in turn enhances platelet function and aggregation.[8] While their basal contribution to systemic TXB2 levels is considerably lower than that of platelets, their localized production at sites of inflammation can have potent paracrine effects.

Other Potential Sources

Other cells, including polymorphonuclear leukocytes (PMNs) and potentially renal cells, have been shown to have the capacity to synthesize TXA2.[5][7] However, their contribution to the total systemic in vivo pool of TXB2 is generally considered minor compared to that of platelets.

Quantitative Analysis of TXB2 Production

Quantifying TXB2 and its metabolites in different biological matrices provides insight into both the capacity for production and the actual systemic biosynthesis rate. The vast difference between ex vivo potential and in vivo reality is a critical concept.

| Parameter Measured | Biological Matrix | Typical Value (Healthy Adult) | Cellular Source Indicated & Rationale |

| Serum TXB2 | Serum | ~300 ng/mL[9] | Platelet Capacity (Ex Vivo) : Measures the maximum ability of platelets to generate TXA2 when activated by thrombin during blood clotting. This value is orders of magnitude higher than actual circulating levels.[4] |

| Plasma 11-dehydro-TXB2 | Plasma | 0.9 - 1.8 pg/mL[10] | Systemic Production (In Vivo) : A direct but technically challenging measure of circulating thromboxane. Measuring this enzymatic metabolite minimizes artifacts from ex vivo platelet activation during blood draw.[10] |

| Urinary 11-dehydro-TXB2 | Urine | ~792 pg/mg creatinine[6] | Time-Integrated Systemic Production (In Vivo) : A non-invasive index of total body TXA2 biosynthesis over time. It is the most abundant urinary metabolite.[6] |

| Urinary 2,3-dinor-TXB2 | Urine | ~106 pg/mg creatinine[6] | Time-Integrated Systemic Production (In Vivo) : Another key urinary metabolite used as an index of systemic production. |

| Platelet Contribution | (Inferred from Urine) | ~70-80% of total systemic production | Predominantly Platelets : Low-dose aspirin regimens, which selectively inhibit platelet COX-1, reduce urinary metabolite excretion by 79-82%, confirming platelets as the major source.[6] Some estimates place the non-platelet contribution at around 30%.[11] |

Experimental Protocols for Source Determination

Dissecting the cellular origins of TXB2 relies on a combination of specific analytical techniques and pharmacological interventions.

Workflow for Differentiating Cellular Sources

The gold-standard approach to differentiate platelet versus non-platelet TXB2 sources in vivo involves the administration of low-dose aspirin.

Caption: Experimental logic for isolating the platelet contribution to TXB2.

Protocol 1: Quantification of Serum TXB2 (Platelet Capacity)

This ex vivo method assesses the maximal capacity of platelets to produce TXA2.

-

Blood Collection: Draw venous blood into a tube with no anticoagulant.

-

Clotting: Immediately incubate the whole blood sample in a glass tube at 37°C for 60 minutes. This allows for endogenous thrombin generation and maximal platelet activation.[4]

-

Serum Separation: Centrifuge the clotted blood at ~1500 x g for 10-15 minutes at room temperature.

-

Sample Storage: Aspirate the resulting serum and store it at -80°C until analysis.

-

Quantification: Measure TXB2 concentration in the serum using a validated competitive enzyme immunoassay (EIA/ELISA) or radioimmunoassay (RIA).[9]

Protocol 2: Quantification of Urinary Metabolites (Systemic In Vivo Production)

This non-invasive protocol provides a time-integrated measure of total body TXA2 synthesis.

-

Urine Collection: Collect a 24-hour urine sample from the subject, keeping it refrigerated during the collection period. Record the total volume.

-

Aliquoting and Storage: Mix the total collection thoroughly. Transfer aliquots into storage tubes and freeze at -80°C.

-

Sample Preparation: Thaw samples and centrifuge to remove sediment. An extraction step, such as solid-phase extraction (SPE), is typically required to concentrate the analytes and remove interfering substances.

-

Quantification: Analyze the extracted samples for 11-dehydro-TXB2 and/or 2,3-dinor-TXB2 using a highly sensitive and specific method, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][12]

-

Normalization: Express results as a concentration (e.g., pg/mL) or, more commonly, normalize to urinary creatinine (B1669602) concentration (e.g., pg/mg creatinine) to account for variations in urine dilution.[6]

Protocol 3: Differentiating Cellular Sources with Low-Dose Aspirin

This pharmacological protocol is used to quantify the platelet-specific contribution to systemic TXB2.

-

Baseline Phase: For several days, subjects follow a washout period for any NSAID medication. A baseline 24-hour urine sample is collected as described in Protocol 2.

-

Treatment Phase: Administer a low dose of aspirin (e.g., 20 mg per day) for 10 consecutive days. This regimen is sufficient to cause selective, cumulative inhibition of platelet COX-1 without significantly affecting other COX isoenzymes.[5][6]

-

On-Treatment Measurement: Collect a second 24-hour urine sample during the final 1-2 days of the aspirin regimen.

-

Analysis: Measure urinary metabolites in both the baseline and on-treatment samples as described in Protocol 2.

-